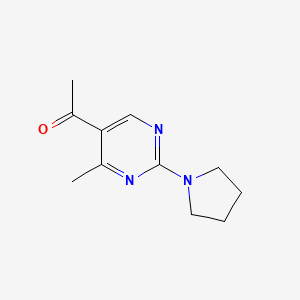

1-(4-Methyl-2-pyrrolidin-1-ylpyrimidin-5-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

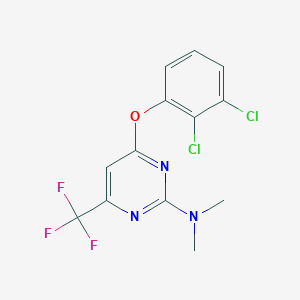

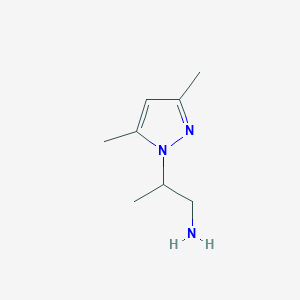

“1-(4-Methyl-2-pyrrolidin-1-ylpyrimidin-5-yl)ethanone” is a chemical compound with the linear formula C12H17N3O . It has a molecular weight of 219.289 . This compound is not intended for human or veterinary use but is used for research purposes.

Synthesis Analysis

The synthesis of pyrrolidine compounds, such as “1-(4-Methyl-2-pyrrolidin-1-ylpyrimidin-5-yl)ethanone”, is often achieved through ring construction from different cyclic or acyclic precursors . The synthetic strategies used can also involve the functionalization of preformed pyrrolidine rings .

Molecular Structure Analysis

The molecular structure of “1-(4-Methyl-2-pyrrolidin-1-ylpyrimidin-5-yl)ethanone” is characterized by a five-membered pyrrolidine ring . This ring is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Wissenschaftliche Forschungsanwendungen

Synthesis in Heterocyclic Chemistry

1-(4-Methyl-2-pyrrolidin-1-ylpyrimidin-5-yl)ethanone is utilized in the synthesis of novel heterocyclic chalcone derivatives, which are applied to polyester fibers for creating various hues. These derivatives exhibit distinct spectral characteristics and fastness properties, demonstrating the compound's potential in textile coloring and material sciences (Ho & Yao, 2013).

Antimicrobial Activity

In the field of medicinal chemistry, derivatives of this compound have shown promising antimicrobial activity. For example, methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, designed using a related pyrrolidine structure, displayed notable antibacterial activity against various bacterial and fungal strains, including M. tuberculosis (Nural et al., 2018).

Antiviral Activity

1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone, a compound similar in structure, demonstrated potential antiviral activity. This compound was evaluated for cytotoxicity, anti-HSV1, and anti-HAV-MBB activity, highlighting its potential in antiviral drug development (Attaby et al., 2006).

Synthesis of Novel Compounds

The compound's derivatives are used in the synthesis of novel thiazolo[3,2-a]benzimidazole derivatives, showcasing applications in the creation of new chemicals with potential immunosuppressive and immunostimulatory effects, as well as cytotoxicity against various cancer cell lines (Abdel‐Aziz et al., 2011).

Neurological Research

In neurological research, derivatives of this compound have been investigated for their effects on learning and memory dysfunction in mice. These studies provide insights into potential therapeutic applications for cognitive disorders (Hong-ying, 2012).

Zukünftige Richtungen

The future directions for research on “1-(4-Methyl-2-pyrrolidin-1-ylpyrimidin-5-yl)ethanone” and similar pyrrolidine compounds involve the design of new compounds with different biological profiles . This includes exploring the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing the three-dimensional coverage due to the non-planarity of the ring .

Eigenschaften

IUPAC Name |

1-(4-methyl-2-pyrrolidin-1-ylpyrimidin-5-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c1-8-10(9(2)15)7-12-11(13-8)14-5-3-4-6-14/h7H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUABHHFBBZHHCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C(=O)C)N2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methyl-2-pyrrolidin-1-ylpyrimidin-5-yl)ethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(p-Tolyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B2618533.png)

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,4-difluorobenzoate](/img/structure/B2618537.png)

![Tert-butyl 9a-(aminomethyl)-6-oxo-3,4,7,9-tetrahydro-1H-pyrazino[2,1-c][1,4]oxazine-8-carboxylate](/img/structure/B2618540.png)

![{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(prop-2-en-1-yl)piperazin-1-yl]methanone](/img/structure/B2618541.png)

![1-benzyl-N,N-diethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2618543.png)

![1-(5-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}-4-methyl-1,3-thiazol-2-yl)pyrrolidin-2-one](/img/structure/B2618550.png)

![2-[Ethyl-(2-methoxyphenyl)amino]ethanol](/img/structure/B2618554.png)

![ethyl 8-methyl-6-(1-naphthyl)-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2618556.png)